molecular formula C13H21NO4 B12576154 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12576154
M. Wt: 255.31 g/mol
InChI Key: INBQMFIQTKXPCY-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a fused ring system containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it a valuable building block in organic synthesis and drug discovery .

Preparation Methods

The synthesis of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, which can be accomplished using readily available starting materials and conventional chemical transformations . Another approach involves the annulation of a four-membered ring, which also employs readily available starting materials and minimal chromatographic purifications . These methods provide efficient and scalable routes for the synthesis of the compound, making it suitable for industrial production.

Chemical Reactions Analysis

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium hydroxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester can be compared with other similar spirocyclic compounds, such as 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester and 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and biological activities.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-1-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-8-6-7-13(14)9(15)17-12(13,4)5/h6-8H2,1-5H3

InChI Key

INBQMFIQTKXPCY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCN2C(=O)OC(C)(C)C)C(=O)O1)C

Origin of Product

United States

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